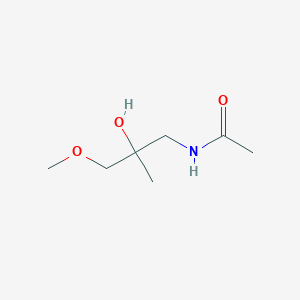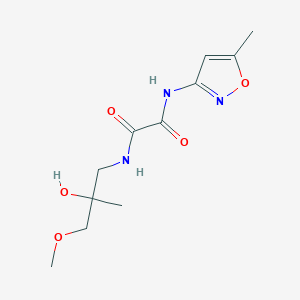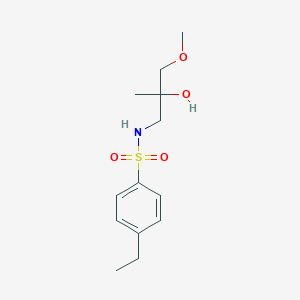
3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (due to the “benzene” in the name), a sulfonamide group, and a 2-hydroxy-3-methoxy-2-methylpropyl group attached to the nitrogen of the sulfonamide. The “3-chloro” indicates a chlorine atom would be attached to the third carbon of the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Without specific data, we can only make educated guesses based on similar compounds. For example, sulfonamides are generally solid at room temperature, and many are soluble in water .Aplicaciones Científicas De Investigación
- Context : Cellulose cationization involves modifying cellulose fibers to introduce positive charges, enhancing their properties for applications in textiles, paper, and other materials .
- Context : Enantiomers are mirror-image molecules with identical chemical properties but different spatial arrangements. Separating them is crucial for drug development and chiral synthesis .
- Context : Cationic glycogen is a modified form of glycogen (a glucose polymer) with positive charges. It finds use in drug delivery, gene delivery, and tissue engineering .
- Context : Chitosan, derived from chitin, is a biopolymer with applications in drug delivery, wound healing, and tissue engineering. Quaternization enhances its solubility and functionality .
- Context : HILIC is a chromatographic technique used for separating polar compounds. The compound’s methacrylate derivative can serve as a starting material for HILIC stationary phases .
- Context : The benzylic position refers to the carbon adjacent to a benzene ring. Here are some notable reactions:
- Free Radical Bromination : The benzylic position can undergo free radical bromination, leading to the formation of a benzylic bromide. This reaction is useful in organic synthesis .
- SN1 and SN2 Reactions : Benzylic halides can react via either SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular) pathways, depending on their substitution pattern. Primary benzylic halides typically favor SN2, while secondary and tertiary ones favor SN1 due to resonance stabilization of the carbocation .
Cellulose Cationization
Enantiomer Resolution
Cationic Glycogen Synthesis
Quaternization of N-Aryl Chitosan Derivatives
Hydrophilic Interaction Chromatography (HILIC)
Benzylic Position Reactivity
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO4S/c1-11(14,8-17-2)7-13-18(15,16)10-5-3-4-9(12)6-10/h3-6,13-14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTIMYGPFNCENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=CC=C1)Cl)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride](/img/structure/B6494449.png)

![3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6494452.png)
![2-methoxy-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6494457.png)
![N'-[(3-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6494462.png)
![N'-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6494469.png)

![N'-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494496.png)
![N'-(2,6-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494501.png)
![N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494507.png)

![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N'-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B6494520.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6494530.png)
